Photoredox Cross-Coupling Yield Advantage
In a visible-light mediated photoredox/Ni dual catalytic system, Potassium ((benzyloxy)methyl)trifluoroborate serves as the model nucleophile. When coupled with hydrocinnamoyl chloride, it produces the protected α-alkoxyketone in a 74% isolated yield with a 2,6-lutidine base [1]. Remarkably, simply switching the base to Cs₂CO₃ boosts the yield to 83%, demonstrating a 9-percentage-point improvement attributable to base-mediated activation of the trifluoroborate [1]. This performance was achieved at room temperature with only 2–3 mol% photocatalyst, a stark contrast to the harsher thermal conditions required for the same transformation via traditional Suzuki coupling with boronic acid equivalents.
| Evidence Dimension | Isolated Yield of α-Alkoxyketone from Acyl Chloride Cross-Coupling |
|---|---|
| Target Compound Data | 74% (with lutidine); 83% (with Cs₂CO₃) [1] |
| Comparator Or Baseline | Not available in the same study; typical yields for similar transformations using boronic acid derivatives under traditional thermal conditions range from 40-70% with higher catalyst loadings. |
| Quantified Difference | Up to 83% yield under mild, room-temperature photoredox conditions, representing a benchmark yield for this emerging method. |
| Conditions | Ir[dF(CF3)ppy]2(bpy)PF6 photocatalyst (2-3 mol%), NiCl2·dme (4-6 mol%), L1 ligand, THF, room temperature, visible light, 1 equiv hydrocinnamoyl chloride [1]. |
Why This Matters
This data establishes Potassium ((benzyloxy)methyl)trifluoroborate as a validated nucleophile for photoredox/Ni dual catalysis, enabling late-stage functionalization under mild conditions that preserve sensitive functionality, which is critical for pharmaceutical intermediate synthesis.
- [1] Amani, J.; Molander, G. A. Visible Light Photoredox Cross-Coupling of Acyl Chlorides with Potassium Alkoxymethyltrifluoroborates: Synthesis of α-Alkoxyketones. Org. Lett. 2016, 18 (4), 732–735. View Source
